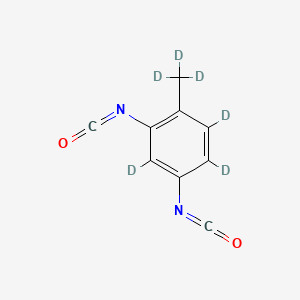
Toluene-d6 2,4-Di-iso-cyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toluene-d6 2,4-Di-iso-cyanate is a deuterated form of toluene diisocyanate, which is an organic compound with the formula C₉H₆N₂O₂. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the toluene ring, making it useful for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
準備方法
Synthetic Routes and Reaction Conditions
Toluene-d6 2,4-Di-iso-cyanate is synthesized through a multi-step process starting from toluene-d6. The general synthetic route involves the nitration of toluene-d6 to form dinitrotoluene-d6, followed by reduction to produce 2,4-diaminotoluene-d6. The final step involves the phosgenation of 2,4-diaminotoluene-d6 to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The phosgenation step, in particular, requires careful handling due to the toxic nature of phosgene .
化学反応の分析
Types of Reactions
Toluene-d6 2,4-Di-iso-cyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Catalysts: Various catalysts can be used to control the polymerization process.
Major Products
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Result from polymerization reactions.
Amines and Carbon Dioxide: Produced from hydrolysis reactions.
科学的研究の応用
Toluene-d6 2,4-Di-iso-cyanate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
NMR Spectroscopy: Used as a reference compound in NMR studies.
Mass Spectrometry: Helps in the identification and quantification of compounds.
Chemical Kinetics: Used to study reaction mechanisms and rates.
Material Science: Employed in the synthesis of deuterated polymers and materials
作用機序
The mechanism of action of Toluene-d6 2,4-Di-iso-cyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is utilized in the synthesis of polyurethanes and other polymers .
類似化合物との比較
Similar Compounds
Toluene-2,4-diisocyanate: The non-deuterated form of Toluene-d6 2,4-Di-iso-cyanate.
Methylene diphenyl diisocyanate: Another commonly used diisocyanate in polymer synthesis.
Naphthalene diisocyanate: Used in the production of specialized polyurethanes.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms provides distinct signals that help in the detailed analysis of chemical structures and reaction mechanisms .
特性
分子式 |
C9H6N2O2 |
|---|---|
分子量 |
180.19 g/mol |
IUPAC名 |
1,2,4-trideuterio-3,5-diisocyanato-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i1D3,2D,3D,4D |
InChIキー |
DVKJHBMWWAPEIU-RLTMCGQMSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N=C=O)[2H])N=C=O)[2H] |
正規SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


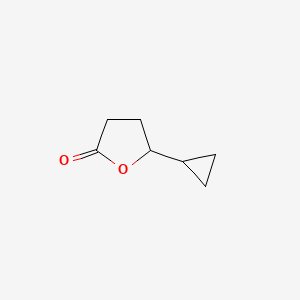
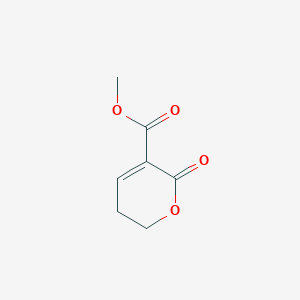
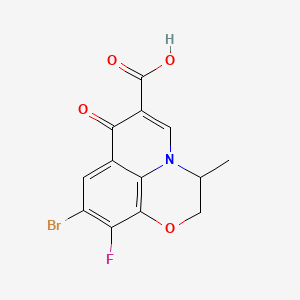
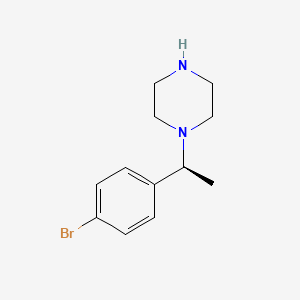
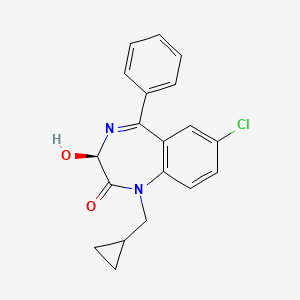
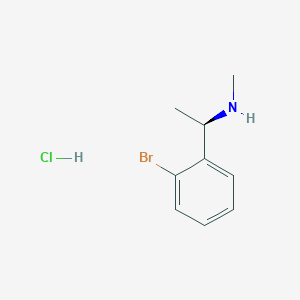
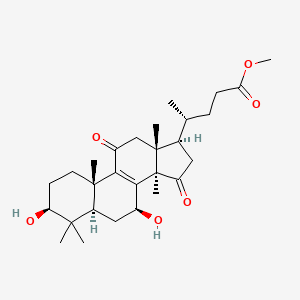
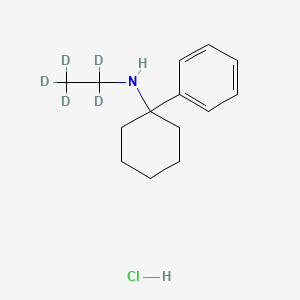
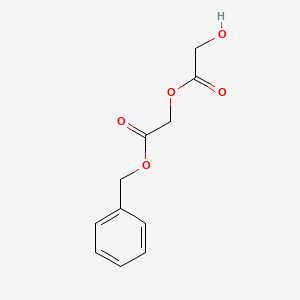
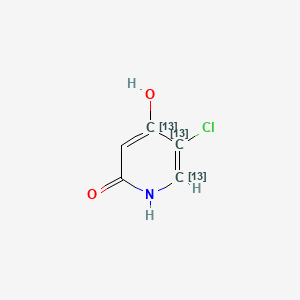
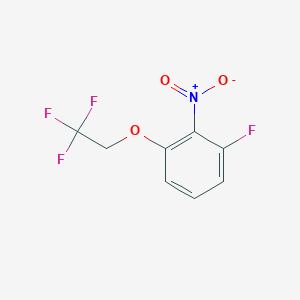
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
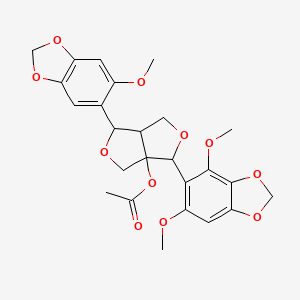
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)
